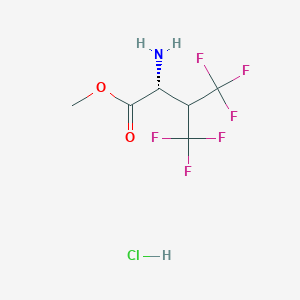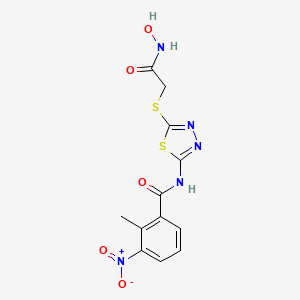
7-Amino-3H-chinazolin-4-on;hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-3H-quinazolin-4-one;hydrochloride is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The hydrochloride salt form enhances the compound’s solubility, making it more suitable for various applications.
Wissenschaftliche Forschungsanwendungen
7-Amino-3H-quinazolin-4-one;hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
The primary target of 7-Amino-3H-quinazolin-4-one hydrochloride, also known as AT33607, is Histone Deacetylase 6 (HDAC6) . HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby allowing the histones to wrap the DNA more tightly.
Mode of Action
AT33607 interacts with HDAC6 by binding to it, thereby inhibiting its function . This inhibition results in an increase in the acetylation of histones, which leads to a more relaxed chromatin structure and promotes gene transcription .
Biochemical Pathways
The inhibition of HDAC6 by AT33607 affects various biochemical pathways. One of the key pathways is the regulation of gene expression. By inhibiting HDAC6, AT33607 promotes the acetylation of histones, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of HDAC6 by AT33607 has been shown to have potent antiproliferative activity in several tumor cell lines . For instance, one of the compounds tested was found to be most active against the MCF-7 line, exhibiting cell-cycle arrest in the G2 phase and promoting apoptosis . Additionally, a significant reduction in the colony-forming capability of cancer cells was noted in the presence of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with formamide or its equivalents. One common method includes the cyclization of 2-aminobenzamide with formamide under acidic conditions to yield the quinazolinone core . The amino group at the 7-position can be introduced through nitration followed by reduction or via direct amination reactions.
Industrial Production Methods
Industrial production of 7-Amino-3H-quinazolin-4-one;hydrochloride often employs high-yielding, scalable processes. These methods may involve the use of microwave-assisted synthesis or metal-catalyzed reactions to enhance reaction rates and yields . The final hydrochloride salt is obtained by treating the free base with hydrochloric acid, followed by crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-3H-quinazolin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroquinazolinones, dihydroquinazolinones, and various substituted quinazolinones, depending on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a similar core structure but lacking the amino group at the 7-position.
4(3H)-Quinazolinone: A closely related compound with similar biological activities but different substitution patterns.
2,3-Disubstituted Quinazolinones: These compounds have additional substituents at the 2 and 3 positions, which can significantly alter their biological activities.
Uniqueness
7-Amino-3H-quinazolin-4-one;hydrochloride is unique due to the presence of the amino group at the 7-position, which enhances its solubility and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Eigenschaften
IUPAC Name |
7-amino-3H-quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.ClH/c9-5-1-2-6-7(3-5)10-4-11-8(6)12;/h1-4H,9H2,(H,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEISPYUKWNLMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CNC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2504420.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-isopropylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2504423.png)

![1-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2504427.png)

![3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/new.no-structure.jpg)
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)

![3-(2-methylpropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2504434.png)

![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)
![1-({1-[2-(2,4-Dichlorophenoxy)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2504437.png)

